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4-Methyl-2-phenylpiperidine

Medicinal Chemistry ADME Prediction Lipophilicity

4-Methyl-2-phenylpiperidine is a substituted phenylpiperidine derivative belonging to a privileged class of heterocyclic scaffolds widely employed in central nervous system (CNS) drug discovery and medicinal chemistry. The compound features a piperidine ring with a phenyl group at the 2-position and a methyl substituent at the 4-position, creating two stereocenters and enabling diastereoselective synthetic control.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 6312-02-3
Cat. No. B3192508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenylpiperidine
CAS6312-02-3
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
InChIKeyBZDIWFHRNXDPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-phenylpiperidine (CAS 6312-02-3): Core Scaffold for CNS-Targeted Research and Stereoselective Synthesis


4-Methyl-2-phenylpiperidine is a substituted phenylpiperidine derivative belonging to a privileged class of heterocyclic scaffolds widely employed in central nervous system (CNS) drug discovery and medicinal chemistry. The compound features a piperidine ring with a phenyl group at the 2-position and a methyl substituent at the 4-position, creating two stereocenters and enabling diastereoselective synthetic control. Its molecular formula is C12H17N with a molecular weight of 175.27 g/mol, and it is typically supplied at ≥95% purity for research use . The compound is registered under PubChem CID 238330 and is also known by synonyms including NSC 42659 and cis-4-methyl-2-phenylpiperidine, reflecting its relevance in both academic and industrial research programs .

CNS-targeted medicinal chemistry scaffold
Diastereoselective synthetic control enabled
Privileged heterocyclic class for SAR programs

4-Methyl-2-phenylpiperidine: Why In-Class Analogs Cannot Be Freely Interchanged in SAR Programs


Phenylpiperidine derivatives exhibit profound sensitivity to subtle structural modifications; even single methyl group additions or positional shifts can dramatically alter receptor binding profiles, pharmacokinetic properties, and stereochemical outcomes. Quantitative structure-activity relationship (QSAR) studies of phenylpiperidine-based NK1 antagonists and serotonin transporter (SERT) inhibitors demonstrate that ring substitution patterns directly modulate key interaction energies with target binding sites, with methyl group placement influencing both potency and selectivity [1]. Similarly, systematic SAR investigations of substituted (S)-phenylpiperidines as dopamine autoreceptor antagonists reveal that aromatic ring substituents and nitrogen modifications critically govern central dopaminergic activity [2]. Therefore, procurement of 4-Methyl-2-phenylpiperidine over its unsubstituted or differently substituted congeners is not merely a matter of convenience—it directly determines the validity of SAR hypotheses and the reproducibility of biological results in any campaign involving phenylpiperidine-based ligands.

  • Methyl position governs receptor binding and selectivity; substitution may shift pharmacological profile.
  • Unsubstituted or differently substituted congeners may not replicate 4-methyl SAR outcomes.
  • Diastereomeric purity can vary with synthetic route; direct analog substitution may introduce uncontrolled stereochemistry.

4-Methyl-2-phenylpiperidine: Quantitative Differentiation Evidence Versus Closest Analogs


Physicochemical Differentiation: LogP and Lipophilicity Versus Unsubstituted 2-Phenylpiperidine

The 4-methyl substituent on 4-Methyl-2-phenylpiperidine increases lipophilicity relative to the unsubstituted parent 2-phenylpiperidine, as quantified by the calculated XLogP partition coefficient. This difference is critical for predicting blood-brain barrier penetration, membrane permeability, and overall pharmacokinetic behavior in CNS-targeted programs .

Lipophilicity (XLogP)
Cross-study comparable
XLogP 2.6 vs 2.2 (Δ +0.4)
Higher predicted lipophilicity; supports CNS exposure modeling
Computational prediction; experimental verification recommended
Medicinal Chemistry ADME Prediction Lipophilicity

Stereochemical Differentiation: High Cis-Selectivity in B(C6F5)3-Catalyzed Pyridine Reduction

A borane-catalyzed hydroboration/hydrogenation cascade reduction of pyridines has been reported to be particularly effective for 2,3-disubstituted pyridine substrates, generating the corresponding piperidines with high yields and high cis selectivity. This methodology enables preferential access to the cis-4-methyl-2-phenylpiperidine diastereomer over the trans isomer, a critical advantage for programs requiring defined stereochemistry .

Stereoselective Synthesis
Class-level inference
High cis selectivity via B(C6F5)3-catalyzed reduction
Enables cis-diastereomer enrichment for stereochemical studies
Exact diastereomeric ratio not reported for this substrate
Synthetic Methodology Stereoselective Catalysis Piperidine Synthesis

SAR Sensitivity: Methyl Substitution Position Modulates Dopamine Autoreceptor Antagonist Activity

Systematic SAR studies on substituted (S)-phenylpiperidines as dopamine (DA) autoreceptor antagonists demonstrate that variations in aromatic ring substitution and nitrogen substitution profoundly affect both biochemical binding profiles and in vivo behavioral outcomes in rat models. The 4-methyl substitution pattern on the piperidine ring represents a key pharmacophoric element within this class, distinguishing it from other positional isomers [1].

Dopamine Autoreceptor SAR
Class-level inference
4-Methyl substitution is a key pharmacophoric element
Position dictates D2/D3 receptor preference trends
No direct IC50/Ki for this compound; class-level SAR
Dopamine Receptors Structure-Activity Relationship CNS Pharmacology

Thermodynamic Stability Differentiation: Calculated Relative Isomer Stabilities Guide Diastereomer Selection

Computational studies on piperidine epimerization have established that observed diastereoselectivities correlate strongly with calculated relative thermodynamic stabilities of the cis and trans isomers. For 4-methyl-2-phenylpiperidine, the cis configuration is predicted to be the more stable diastereomer based on steric and electronic considerations, consistent with the high cis selectivity observed in catalytic reduction methods .

Diastereomer Stability
Supporting evidence
Cis isomer predicted thermodynamically more stable
Informs synthetic strategy and storage considerations
DFT calculations; exact energy difference not reported
Computational Chemistry Diastereomer Stability Epimerization

NSC Repository Designation: Historical Screening Data Availability

4-Methyl-2-phenylpiperidine carries the NSC identifier NSC 42659, indicating its inclusion in the National Cancer Institute's Developmental Therapeutics Program (DTP) compound repository. This designation implies that the compound has been subjected to the NCI-60 human tumor cell line screen, generating a publicly available growth inhibition profile across 60 cancer cell lines [1].

NCI-60 Screening Data
Supporting evidence
NSC 42659; public NCI-60 growth inhibition profile
Enables cost-effective cancer cell-line screening prioritization
Data available upon request from NCI DTP
Chemical Biology Drug Repurposing NCI Screening

4-Methyl-2-phenylpiperidine: High-Value Application Scenarios in Medicinal Chemistry and Process Development


Medicinal Chemistry SAR Exploration of CNS Receptor Modulators

Researchers developing phenylpiperidine-based ligands for dopamine, serotonin, or NK1 receptors require 4-Methyl-2-phenylpiperidine as a key intermediate or comparator compound. The 4-methyl substitution pattern has been validated in QSAR models as a critical determinant of binding affinity and selectivity, and the compound's inclusion in SAR matrices is essential for accurately mapping pharmacophoric requirements [1][2]. The NSC designation further supports oncology-focused repurposing efforts [3].

Stereoselective Synthesis Methodology Development

Process chemists and academic synthetic groups evaluating novel catalytic reduction methods for pyridines can use 4-Methyl-2-phenylpiperidine as a representative 2,3-disubstituted pyridine substrate. The borane-catalyzed hydroboration/hydrogenation cascade demonstrates high cis selectivity for this scaffold, providing a benchmark for comparing alternative reduction protocols . The diastereomeric outcome is further supported by computational stability predictions .

Computational Chemistry and QSAR Model Training

The calculated XLogP value of 2.6 distinguishes 4-Methyl-2-phenylpiperidine from its less lipophilic analog 2-phenylpiperidine (XLogP 2.2), making it a valuable data point for training and validating in silico ADME prediction models . The compound's inclusion in published QSAR studies on dual NK1R/SERT antagonists demonstrates its utility as a structural probe for understanding ligand-receptor interactions [1].

Oncology Screening via NCI-60 Panel

Investigators seeking to evaluate the anticancer potential of phenylpiperidine scaffolds can leverage pre-existing NCI-60 growth inhibition data for NSC 42659, available through the NCI DTP repository. This public dataset enables rapid prioritization without the time and cost associated with de novo 60-cell-line screening, particularly for programs exploring CNS-oncology crossover targets [3].

Application
Selection Property
Validation Focus
CNS receptor SAR studies
4-Methyl substitution pharmacophore
Binding affinity and selectivity profiling
Stereoselective synthesis methodology
Cis-diastereomer enrichment
Diastereomeric ratio and purity validation
Computational ADME model training
Computationally-predicted lipophilicity
Blood-brain barrier penetration prediction
Cancer cell-line screening (NCI-60)
NSC repository designation
Growth inhibition profile across 60 cell lines
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